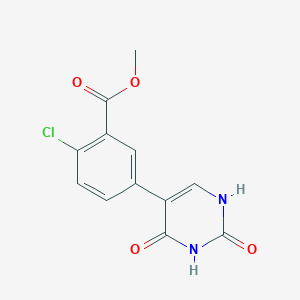
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% is a chemical compound derived from pyrimidine, a heterocyclic aromatic organic compound found in many biological molecules. It is a versatile compound that has been used in a wide range of scientific research applications, from drug discovery to biochemical and physiological studies.
科学研究应用
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used in the development of drugs for the treatment of cancer, inflammation, and other diseases. It has also been used in biochemical and physiological studies to investigate the effects of certain compounds on cellular processes. In addition, it has been used in laboratory experiments to study the structure and function of proteins and other biomolecules.
作用机制
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in cellular processes. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 can lead to anti-inflammatory effects, which may explain why 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has been used in the development of anti-inflammatory drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% have been studied in a variety of laboratory experiments. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 can lead to anti-inflammatory effects, as well as decreased pain perception. In addition, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids, leading to decreased levels of circulating fatty acids and triglycerides.
实验室实验的优点和局限性
The use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound, making it accessible to many researchers. In addition, it is a stable compound, making it easy to store and transport. However, it is also a relatively toxic compound, so proper safety protocols must be followed when handling it.
未来方向
The potential applications of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% in scientific research are still being explored. One potential direction is the development of new drugs for the treatment of cancer, inflammation, and other diseases. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be conducted to explore the potential use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments to study the structure and function of proteins and other biomolecules.
合成方法
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% can be accomplished in a few different ways. One common method is to use an alkylation reaction between pyrimidine and the dimethylsulfamoylphenyl group. The reaction is typically conducted in the presence of a base, such as sodium carbonate or sodium hydroxide, and a strong acid, such as hydrochloric acid. The resulting product is a white, crystalline solid that is 95% pure.
属性
IUPAC Name |
N,N-dimethyl-2-(2-oxo-1H-pyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-15(2)19(17,18)11-6-4-3-5-10(11)9-7-13-12(16)14-8-9/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNVMKVGXFRPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine, 95%](/img/structure/B6386007.png)











